Cas no 2138290-65-8 (1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one)

1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one structure
2138290-65-8 structure
Product name:1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
CAS No:2138290-65-8
MF:C11H19NOS
Molecular Weight:213.339661836624
CID:6137868
PubChem ID:165464178

1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one 化学的及び物理的性質

名前と識別子

    • EN300-785501
    • 1-(propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
    • 2138290-65-8
    • 1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
    • インチ: 1S/C11H19NOS/c1-9(2)12-6-3-10(13)11(12)4-7-14-8-5-11/h9H,3-8H2,1-2H3
    • InChIKey: BJKGFNIWRURKLV-UHFFFAOYSA-N
    • SMILES: S1CCC2(C(CCN2C(C)C)=O)CC1

計算された属性

  • 精确分子量: 213.11873540g/mol
  • 同位素质量: 213.11873540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 45.6Ų

1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-785501-2.5g
1-(propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
2138290-65-8 95%
2.5g
$2071.0 2024-05-22
Enamine
EN300-785501-10.0g
1-(propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
2138290-65-8 95%
10.0g
$4545.0 2024-05-22
Enamine
EN300-785501-0.05g
1-(propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
2138290-65-8 95%
0.05g
$888.0 2024-05-22
Enamine
EN300-785501-0.5g
1-(propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
2138290-65-8 95%
0.5g
$1014.0 2024-05-22
Enamine
EN300-785501-5.0g
1-(propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
2138290-65-8 95%
5.0g
$3065.0 2024-05-22
Enamine
EN300-785501-1.0g
1-(propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
2138290-65-8 95%
1.0g
$1057.0 2024-05-22
Enamine
EN300-785501-0.1g
1-(propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
2138290-65-8 95%
0.1g
$930.0 2024-05-22
Enamine
EN300-785501-0.25g
1-(propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one
2138290-65-8 95%
0.25g
$972.0 2024-05-22

1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one 関連文献

1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-oneに関する追加情報

1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one (CAS No. 2138290-65-8): A Comprehensive Overview

1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one (CAS No. 2138290-65-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and thioether functionality, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings associated with 1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one.

Chemical Structure and Properties

1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one is a member of the spirocyclic compounds, a class of molecules characterized by a central spiro junction where two rings share a single atom. The compound features an eight-membered ring with a thioether group and an azaspiro ring system. The presence of the thioether group imparts unique chemical properties, such as enhanced lipophilicity and potential reactivity with biological targets.

The molecular formula of 1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one is C13H23NOS, and its molecular weight is 237.39 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental conditions in both in vitro and in vivo studies.

Synthesis Methods

The synthesis of 1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one has been reported using several methodologies, each with its own advantages and limitations. One common approach involves the reaction of 1-isopropylazacycloheptanone with thiirane in the presence of a suitable catalyst, such as a Lewis acid or a transition metal complex. This method typically yields high purity products with good yields.

An alternative synthetic route involves the intramolecular cyclization of an appropriately substituted aziridine derivative followed by ring expansion to form the spirocyclic structure. This method offers flexibility in terms of functional group manipulation and can be adapted to synthesize a range of analogs with varying substituents.

Biological Activities

1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one has been investigated for its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Recent studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

In addition to its anti-inflammatory properties, 1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one has demonstrated analgesic effects in animal models of pain. The mechanism underlying these effects is thought to involve modulation of nociceptive pathways and inhibition of pain-related signaling molecules.

Furthermore, preliminary research suggests that 1-(Propan-2-yl)-8-thia-1-azaspiro[4.5]decan-4-one may have neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings are based on its ability to reduce oxidative stress and prevent neuronal cell death.

Clinical Trials and Future Prospects

The promising biological activities of 1-(Propan-2-y l)-8-thia - 1 - azas piro [ 4 . 5 ] decan - 4 - one strong > have led to increased interest in its potential therapeutic applications. Several preclinical studies have been conducted to evaluate its safety and efficacy in various disease models.

In a recent preclinical study, 1-(Propan - 2 - y l) - 8 - th i a - 1 - azasp i ro [ 4 . 5 ] decan - 4 - one strong > was shown to significantly reduce inflammation and pain in rodent models of arthritis and neuropathic pain. These results have paved the way for further clinical trials to assess its safety and efficacy in human subjects.

The future prospects for < strong > 1 -( Pro pan - 2 - y l ) - 8 - th ia - 1 - azasp i ro [ 4 . 5 ] decan - 4 - one strong > are promising, particularly in the areas of inflammatory diseases, pain management, and neuroprotection. Ongoing research aims to optimize its pharmacological properties through structural modifications and explore its potential as a lead compound for drug development.

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